molecular formula C19H18N2O4 B2826579 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide CAS No. 2034491-27-3

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide

Cat. No.: B2826579
CAS No.: 2034491-27-3
M. Wt: 338.363
InChI Key: VQTMJLWUQOPAKU-UHFFFAOYSA-N
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Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a bifuran moiety and a phenylethyl group linked through an oxalamide bridge, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide typically involves the reaction of bifuran derivatives with phenylethylamine in the presence of oxalyl chloride. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

    Catalysts: Base catalysts such as triethylamine or pyridine

The reaction proceeds through the formation of an intermediate oxalyl chloride derivative, which then reacts with the amine to form the final oxalamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The oxalamide group can be reduced to form corresponding amines.

    Substitution: The phenylethyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide involves its interaction with specific molecular targets. The bifuran moiety can interact with metal ions, forming stable complexes that can catalyze various chemical reactions. The phenylethyl group may interact with biological receptors, modulating their activity and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N1,N2-Bis(furan-2-ylmethyl)oxalamide
  • N1,N2-Bis(phenylethyl)oxalamide
  • N1,N2-Bis(5-methylisoxazol-3-yl)oxalamide

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(1-phenylethyl)oxalamide is unique due to its combination of bifuran and phenylethyl groups, which confer distinct chemical and biological properties. This compound’s ability to form stable complexes with metal ions and its potential bioactivity make it a valuable subject for further research and development .

Properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-13(14-6-3-2-4-7-14)21-19(23)18(22)20-12-15-9-10-17(25-15)16-8-5-11-24-16/h2-11,13H,12H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMJLWUQOPAKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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